(1H-Imidazol-2-ylmethyl)(3-methylbutyl)amine
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Overview
Description
(1H-Imidazol-2-ylmethyl)(3-methylbutyl)amine is a chemical compound with the molecular formula C₉H₁₇N₃ and a molecular weight of 167.25 g/mol . It is characterized by the presence of an imidazole ring and a butylamine side chain. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-ylmethyl)(3-methylbutyl)amine typically involves the reaction of an imidazole derivative with a butylamine derivative under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-2-ylmethyl)(3-methylbutyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1H-Imidazol-2-ylmethyl)(3-methylbutyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-ylmethyl)(3-methylbutyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with biological membranes, affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1H-Imidazol-2-ylmethyl)amine: Lacks the butyl group, making it less hydrophobic.
(1H-Imidazol-2-ylmethyl)(2-methylpropyl)amine: Similar structure but with a different alkyl chain length.
(1H-Imidazol-2-ylmethyl)(4-methylpentyl)amine: Longer alkyl chain, potentially altering its biological activity.
Uniqueness
(1H-Imidazol-2-ylmethyl)(3-methylbutyl)amine is unique due to its specific combination of an imidazole ring and a butylamine side chain. This structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-8(2)3-4-10-7-9-11-5-6-12-9/h5-6,8,10H,3-4,7H2,1-2H3,(H,11,12) |
InChI Key |
WPIAHKCIDPPFNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=NC=CN1 |
Origin of Product |
United States |
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